molecular formula C7H11NOS B2815509 [4-(Methoxymethyl)thiophen-2-yl]methanamine CAS No. 893745-01-2

[4-(Methoxymethyl)thiophen-2-yl]methanamine

Cat. No.: B2815509
CAS No.: 893745-01-2
M. Wt: 157.23
InChI Key: NURDYBWXGCIIBN-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)thiophen-2-yl]methanamine is a thiophene-derived compound featuring a methoxymethyl (-CH2OCH3) substituent at the 4-position of the thiophene ring and a primary amine (-CH2NH2) at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The methoxymethyl group enhances solubility in polar solvents compared to non-polar substituents, while the amine group allows for functionalization via reductive amination or condensation reactions .

Properties

IUPAC Name

[4-(methoxymethyl)thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-9-4-6-2-7(3-8)10-5-6/h2,5H,3-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURDYBWXGCIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)thiophen-2-yl]methanamine typically involves the introduction of a methoxymethyl group to the thiophene ring followed by the formation of the methanamine moiety. One common method involves the reaction of 2-thiophenemethanol with methoxymethyl chloride in the presence of a base such as sodium hydride to form the intermediate [4-(Methoxymethyl)thiophen-2-yl]methanol. This intermediate is then converted to this compound through reductive amination using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)thiophen-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted amines .

Scientific Research Applications

Chemistry

In chemistry, [4-(Methoxymethyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Positional Isomers on the Thiophene Ring

  • [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine (CAS 88426-30-6): This positional isomer has a 4-methoxyphenyl group at the 5-position of the thiophene ring instead of the methoxymethyl group. Both compounds share the same molecular formula (C12H13NOS), but the substituent position significantly impacts electronic distribution and reactivity .
  • [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine (CAS 1341711-90-7) :
    Here, a 4-methoxyphenyl group replaces the methoxymethyl at the 4-position. The methoxy group on the phenyl ring is electron-donating, contrasting with the electron-rich methoxymethyl group. This difference may influence metabolic stability and interaction with cytochrome P450 enzymes .

Substituent Variations

  • (5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine :
    The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, reducing electron density on the thiophene ring compared to methoxymethyl. This modification enhances resistance to oxidative metabolism but may reduce solubility. Synthesis involves Suzuki coupling and deprotection, differing from the reductive amination used for [4-(Methoxymethyl)thiophen-2-yl]methanamine .

  • N-Methyl(thiophen-2-yl)methanamine (17) :
    The primary amine in the target compound is replaced with a methyl group, reducing hydrogen-bonding capacity. This alteration decreases solubility in aqueous media but may improve blood-brain barrier penetration .

Heterocyclic Core Modifications

  • Thiazoles often exhibit enhanced antimicrobial or anticancer activity compared to thiophenes, as seen in derivatives with IC50 values <50 µM .
  • 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine :
    This hybrid structure combines thiophene and thiazole rings. The thiazole's electron-deficient nature may alter redox properties, making it suitable for electrochemical applications or metal ion detection .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Substituent(s) Solubility (Inferred) Biological Activity (IC50) Key References
This compound C12H13NOS 4-CH2OCH3, 2-NH2 High (polar solvents) Not reported
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine C12H13NOS 5-C6H4OCH3, 2-NH2 Moderate Antiproliferative (~10 µM)
(5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine C12H10F3NO2S 5-C6H4OCF3, 2-NH2 Low Antitubercular activity
N-Methyl(thiophen-2-yl)methanamine C6H9NS 2-NHCH3 Moderate Intermediate in drug synthesis

Solubility and Reactivity

  • The methoxymethyl group in this compound enhances solubility in methanol and DMSO, as evidenced by NMR studies in these solvents .
  • Thiazole derivatives (e.g., [2-(p-tolyl)thiazol-4-yl]methanamine) show lower solubility due to increased aromaticity, requiring DMSO-d6 for characterization .

Biological Activity

[4-(Methoxymethyl)thiophen-2-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in drug development. The compound is characterized by a thiophene ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring substituted with a methoxymethyl group. This configuration enhances its electronic and steric properties, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate their activity, leading to various therapeutic effects. For instance:

  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.
  • Receptor Modulation : The compound may also act as a modulator of certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents suggests it may target similar pathways .
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activities of thiophene-based compounds, including this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of various cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiophene derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value (concentration required to inhibit 50% of cell proliferation) in the low micromolar range, suggesting potent anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the thiophene ring and the methoxymethyl group significantly influence the biological activity of the compound. For instance:

  • Substituent Variations : Altering the position or type of substituents on the thiophene ring can enhance or diminish its inhibitory effects on specific enzymes or receptors.
  • Bioisosteric Replacements : The thiophene moiety can serve as a bioisosteric replacement for phenyl groups in drug design, improving metabolic stability and binding affinity .

Q & A

Basic: What are the optimal synthetic routes for [4-(Methoxymethyl)thiophen-2-yl]methanamine in academic research?

Methodological Answer:
The synthesis typically involves functionalizing the thiophene ring via nucleophilic substitution or cross-coupling reactions. A common approach is to start with 4-bromo-2-(methoxymethyl)thiophene, followed by amination using a Buchwald-Hartwig coupling with ammonia or a protected amine precursor. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high yields (>70%) . Alternative routes may employ reductive amination of a ketone intermediate using sodium cyanoborohydride in methanol under acidic conditions .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a combination of 1H/13C NMR to verify the thiophene ring protons (δ 6.8–7.2 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH3, δ 4.4–4.6 ppm for CH2). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]+ at m/z 172.0794). FT-IR can validate the primary amine (N-H stretch ~3350 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities .

Advanced: How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:
Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites for functionalization (e.g., the amine group or thiophene ring). Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to target proteins (e.g., serotonin receptors). Pair these with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions with experimental IC50 assays .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent effects). Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement. Control for compound stability via HPLC monitoring during assays. If conflicting cytotoxicity data exist, perform metabolic profiling (LC-MS/MS) in relevant cell lines to rule out off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the methoxymethyl and thiophene moieties?

Methodological Answer:
Systematically modify substituents:

  • Methoxymethyl group : Replace with ethoxymethyl or halogenated analogs to study steric/electronic effects.
  • Thiophene ring : Substitute sulfur with oxygen (furan) or nitrogen (pyrrole) to assess heteroatom influence.
    Evaluate changes using competitive binding assays (e.g., radioligand displacement for receptor targets) and ADMET profiling (e.g., LogP via shake-flask method, CYP450 inhibition assays). Correlate results with computational descriptors (e.g., Hammett constants) .

Advanced: What techniques quantify the compound’s interactions with biological membranes or proteins?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on a sensor chip to measure real-time binding kinetics (ka, kd).
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Fluorescence anisotropy : Monitor changes in ligand mobility upon binding to membrane-embedded receptors.
    For membrane permeability, use PAMPA (parallel artificial membrane permeability assay) with LC-MS quantification .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Use nitrogen atmosphere during synthesis to prevent oxidation of the primary amine.
  • Store under inert conditions (argon, -20°C) to avoid degradation.
  • Conduct acute toxicity screening (e.g., in vitro cytotoxicity in HEK293 cells) before in vivo studies. Refer to SDS guidelines for PPE (gloves, goggles, lab coat) and spill management .

Advanced: How to optimize reaction conditions for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Employ flow chemistry to enhance reproducibility and heat transfer for exothermic steps (e.g., amination).
  • Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent polarity). Monitor purity in real time with in-line FTIR or Raman spectroscopy . Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity for biological testing .

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